2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-ethoxy-4-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its reactivity at the formyl and sulfonate groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate include:
2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate: This compound has a methoxy group instead of a methyl group, leading to different reactivity and applications.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound features a benzyloxy group, which affects its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-3-20-16-10-13(11-17)6-9-15(16)21-22(18,19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDMBDXSPYEWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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